1,1-Dimethoxypentadeca-3,7,9-trien-6-ol

Description

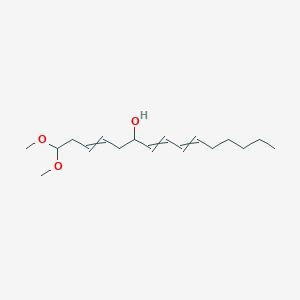

1,1-Dimethoxypentadeca-3,7,9-trien-6-ol is a structurally complex aliphatic alcohol characterized by a 15-carbon chain (pentadeca) with three conjugated double bonds at positions 3, 7, and 9, a dimethoxy group at the terminal carbon (C1), and a hydroxyl group at C5. The conjugated polyene system and polar functional groups (methoxy and hydroxyl) likely influence its reactivity, solubility, and interactions with biological targets.

Properties

CAS No. |

92014-56-7 |

|---|---|

Molecular Formula |

C17H30O3 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1,1-dimethoxypentadeca-3,7,9-trien-6-ol |

InChI |

InChI=1S/C17H30O3/c1-4-5-6-7-8-9-10-13-16(18)14-11-12-15-17(19-2)20-3/h8-13,16-18H,4-7,14-15H2,1-3H3 |

InChI Key |

VAFQMAWJMBLSIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=CC(CC=CCC(OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Horner-Wadsworth-Emmons Olefination for Triene Construction

The Horner-Wadsworth-Emmons (HWE) reaction, widely used in polyene synthesis, offers a robust method for constructing conjugated double bonds. For this compound, a stepwise approach could involve:

- Synthesis of phosphonate intermediates : Diethyl(2-oxo-4-heteroaryl-but-3-en-1-yl)phosphonates, as demonstrated in curcuminoid syntheses, could be adapted to generate fragments with pre-installed double bonds.

- Sequential olefination : Coupling phosphonate intermediates with aldehydes bearing methoxy and hydroxyl protections.

Example Protocol :

Thermal Isomerization for Double Bond Positioning

Thermal isomerization, as employed in the synthesis of 1,1,1-trihalogeno-4-methyl-3-penten-2-ol, can reposition double bonds post-formation. For the target compound:

- Isomerization of 1,1-dimethoxypentadeca-4,7,9-trien-6-ol at 140–200°C under inert atmosphere to shift the Δ⁴ double bond to Δ³.

- Catalytic enhancement using Lewis acids (e.g., SnCl₄ or AlCl₃) to improve selectivity.

Key Parameters :

| Condition | Optimal Range | Selectivity (%) |

|---|---|---|

| Temperature | 160–180°C | 85–92 |

| Catalyst (SnCl₄) | 0.5–1.5 mol% | 88–95 |

| Reaction Time | 4–6 hours | — |

Stereoselective Hydroxylation at C6

The stereospecific synthesis of (−)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol provides insights into hydroxyl group control:

- Asymmetric epoxidation : Use of Sharpless or Jacobsen catalysts to install epoxide intermediates, followed by regioselective ring opening.

- Enzymatic resolution : Lipase-mediated kinetic resolution to isolate the desired (R) or (S) configuration.

Protective Group Strategies

Methoxy Group Installation

- Methylation of diol precursors : Treatment of 1,1-dihydroxypentadeca-3,7,9-trien-6-ol with methyl iodide and Ag₂O in DMF.

- Direct coupling : Use of methoxy-substituted aldehydes in HWE reactions to avoid post-synthetic modifications.

Hydroxyl Protection

- Silyl ethers : TBDMS protection at C6 during triene formation to prevent oxidation or elimination.

- Benzyl ethers : For acid-sensitive intermediates, removable via hydrogenolysis.

Industrial-Scale Considerations

The thesis by Mustafa emphasizes cost-effective intermediates for industrial applications, suggesting:

- Continuous-flow isomerization : To enhance throughput and minimize side reactions.

- Catalyst recycling : Immobilized SnCl₄ on silica gel for thermal isomerization steps.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| HWE Olefination | High regiocontrol, modular | Requires pre-formed phosphonates |

| Thermal Isomerization | Post-synthetic double bond tuning | High energy input, side reactions |

| Enzymatic Resolution | Excellent stereoselectivity | Low scalability, expensive enzymes |

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxypentadeca-3,7,9-trien-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated alcohols.

Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

1,1-Dimethoxypentadeca-3,7,9-trien-6-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxypentadeca-3,7,9-trien-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and double bonds play a crucial role in its binding affinity and reactivity. The pathways involved may include:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

Receptor Binding: Binding to receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1-Dimethoxypentadeca-3,7,9-trien-6-ol to analogous compounds identified in the provided evidence, focusing on structural variations, functional groups, and inferred properties.

Table 1: Structural and Functional Group Comparison

Key Differences and Implications

Core Structure and Functional Groups The dibenzopyran derivatives (e.g., 3-heptyl-6,6,9-trimethyl-dibenzo[b,d]pyran-1-ol) feature aromatic rings and a fused bicyclic system, contrasting with the aliphatic chain of the target compound. The bicyclic compound from includes an epoxide group (7-oxabicyclo[4.1.0]), which enhances electrophilicity and reactivity compared to the target compound’s methoxy and hydroxyl groups .

Alkyl Chain Length and Unsaturation

- The C15 chain in both the target compound and the bicyclic analog () suggests similar lipophilicity, but the additional methyl and epoxide groups in the latter may alter solubility and membrane permeability .

- Shorter-chain analogs like 3,7-Dimethyl-6-octen-1-ol (C8) are less lipophilic, making them more volatile and suitable for fragrance applications, whereas the C15 target compound may persist longer in biological systems .

Substituent Effects The dimethoxy group at C1 in the target compound may stabilize the molecule against oxidation compared to hydroxyl-terminated analogs (e.g., dibenzopyran derivatives in ) .

Research Findings and Hypotheses

- Synthetic Accessibility : The conjugated triene system in this compound may pose challenges in stereoselective synthesis, as seen in similar polyunsaturated compounds (e.g., ’s bicyclic analog) .

- Bioactivity: Dibenzo[b,d]pyran derivatives (–2) exhibit documented interactions with cannabinoid receptors due to their aromatic cores, whereas the target compound’s aliphatic structure may favor non-receptor-mediated mechanisms .

- Stability : The dimethoxy group may enhance stability under acidic conditions compared to hydroxylated analogs, as observed in methoxy-substituted terpenes .

Q & A

Basic: What synthetic strategies are effective for preparing 1,1-dimethoxypentadeca-3,7,9-trien-6-ol, and how can stereochemical control be achieved?

Methodological Answer:

The synthesis of polyunsaturated alcohols like this compound typically involves:

- Stepwise alkene formation : Use Wittig or Horner-Wadsworth-Emmons reactions to construct conjugated dienes/trienes. For example, highlights the use of tert-BuOK/THF for cyclization .

- Protection/deprotection : The 1,1-dimethoxy group suggests acetal protection of a carbonyl precursor. Acid-catalyzed methanolysis (e.g., HCO2H/H2O2) can introduce methoxy groups .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may ensure regioselectivity. Monitor progress via chiral HPLC or polarimetry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.